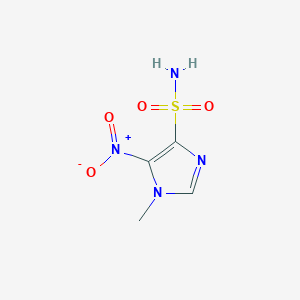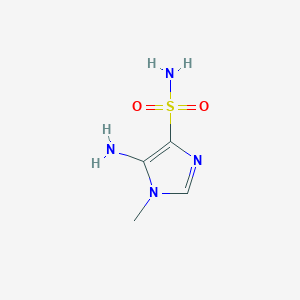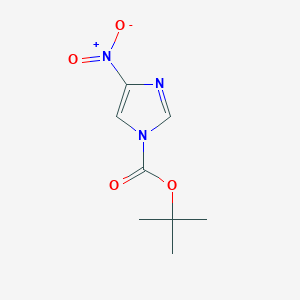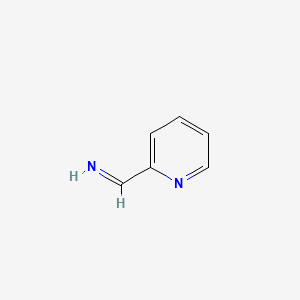
3-Chloro-2-methyl-1H-indole
Overview
Description
3-Chloro-2-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the indole structure .Chemical Reactions Analysis
Indole derivatives, including 3-Chloro-2-methyl-1H-indole, can undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound to produce indole derivatives .Scientific Research Applications
Synthesis and Molecular Analysis
- Synthesis of Derivatives: The indole nucleus, including 3-Chloro-2-methyl-1H-indole, plays a significant role in the synthesis of molecules with biological activity. For instance, synthesis processes involving compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide exhibit anti-tumor and anti-inflammatory properties (Geetha et al., 2019).
- Vilsmeier Reagent in Synthesis: 3-Chloro-1H-indole-2-carboxaldehydes can be synthesized using the Vilsmeier reagent, demonstrating the compound's versatility in organic synthesis (Majo & Perumal, 1996).
Microbial Degradation
- Environmental Pollutant Degradation: Indole derivatives, including 3-methylindole and 4-chloroindole, are environmental pollutants subject to microbial degradation in aerobic and anaerobic pathways, involving various characterized genes (Arora, Sharma, & Bae, 2015).
Chemical Properties and Reactions
- Structural Elucidation: Studies on compounds like Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate contribute to understanding the structural and chemical properties of indole derivatives, useful for further research and applications (Micheletti & Boga, 2023).
- Nucleophilic Reactivity: The coupling of indole with reference benzhydryl cations in studies reveals insights into the nucleophilicity of indole structures, crucial for various synthetic applications (Lakhdar et al., 2006).
Application in Material Science
- Advanced Materials Chemistry: The electron-donating nature and rich photo-excited state of indoles, including 3-Chloro-2-methyl-1H-indole, are suitable for applications in advanced materials chemistry, asindicated by research in photodynamic therapy and other areas (Ayari et al., 2020).
Synthesis and Characterization
- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives showcases the adaptation of advanced techniques to optimize the production of indole derivatives (Bellavita et al., 2022).
Environmental and Analytical Applications
- Adsorption Mechanism in Extraction Processes: 3-(chloro(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is used for the separation and preconcentration of metal ions, demonstrating the compound's utility in environmental and analytical chemistry (Pourjavid et al., 2018).
Mechanism of Action
Future Directions
Indole derivatives, including 3-Chloro-2-methyl-1H-indole, have shown potential in various areas of research, particularly in the development of new pharmaceutical compounds . Future research may focus on exploring novel synthesis methods, investigating their biological activities, and optimizing their properties for therapeutic use .
properties
IUPAC Name |
3-chloro-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPESUBRHVBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506079 | |
| Record name | 3-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-1H-indole | |
CAS RN |
7164-92-3 | |
| Record name | 3-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B3357152.png)

![3,6-Dihydropyrrolo[2,3-c]carbazole](/img/structure/B3357174.png)



![7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione](/img/structure/B3357207.png)

![[1,2,5]Oxadiazolo[3,4-f]quinoxaline](/img/structure/B3357223.png)


![2-Chloro-3H-naphtho[1,2-d]imidazole](/img/structure/B3357247.png)
![4-Amino-1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3357251.png)
![1-Methyl-2-[(E)-2-nitroethenyl]-1H-indole](/img/structure/B3357254.png)